molecular formula C26H22N2O4 B4895663 methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate

methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate

Cat. No. B4895663
M. Wt: 426.5 g/mol
InChI Key: OYXCNWVKWPBZTK-OBRGUKLBSA-N
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Description

Methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate, also known as MPA, is a compound that has been widely used in scientific research. It is a synthetic compound that has been synthesized using various methods. MPA has been used in various applications, including in the study of cancer and other diseases.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs are overexpressed in cancer cells, and their inhibition by methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate also has some limitations. It can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to explore its mechanism of action in greater detail, particularly its interaction with HDACs. Additionally, the development of new analogs of methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate with improved efficacy and reduced toxicity is an area of active research.
Conclusion
In conclusion, methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate is a synthetic compound that has been widely used in scientific research. It has been shown to have anticancer properties and has been used in the treatment of various types of cancer. methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has also been used in the study of other diseases, such as Alzheimer's disease and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of HDACs. methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate, including investigating its potential as a therapeutic agent and exploring its mechanism of action in greater detail.

Synthesis Methods

Methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate is a synthetic compound that has been synthesized using various methods. One of the most common methods used to synthesize methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate is the condensation reaction of 4-amino benzoic acid and 2-benzoylbenzoic acid with methyl acrylate. The reaction is catalyzed by triethylamine and heated under reflux. The product is then purified using column chromatography to obtain methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate.

Scientific Research Applications

Methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has been widely used in scientific research, particularly in the study of cancer. It has been shown to have anticancer properties and has been used in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has also been used in the study of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 4-[[(2E,4E)-2-benzamido-5-phenylpenta-2,4-dienoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-32-26(31)21-15-17-22(18-16-21)27-25(30)23(14-8-11-19-9-4-2-5-10-19)28-24(29)20-12-6-3-7-13-20/h2-18H,1H3,(H,27,30)(H,28,29)/b11-8+,23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXCNWVKWPBZTK-OBRGUKLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate

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